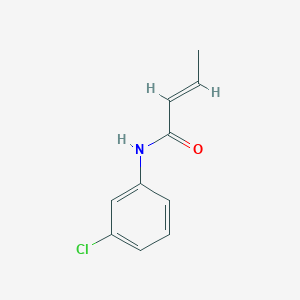

(2E)-N-(3-chlorophenyl)but-2-enamide

Description

(2E)-N-(3-Chlorophenyl)but-2-enamide is an α,β-unsaturated enamide derivative characterized by a chlorinated aryl group at the 3-position of the phenyl ring. Its (2E) stereochemistry ensures a planar configuration, which is critical for electronic conjugation and interactions with biological targets. This compound is structurally versatile, serving as a precursor or pharmacophore in medicinal chemistry, particularly in kinase inhibitors, anticonvulsants, and opioid analogs .

Properties

CAS No. |

10163-41-4 |

|---|---|

Molecular Formula |

C10H10ClNO |

Molecular Weight |

195.64 g/mol |

IUPAC Name |

(E)-N-(3-chlorophenyl)but-2-enamide |

InChI |

InChI=1S/C10H10ClNO/c1-2-4-10(13)12-9-6-3-5-8(11)7-9/h2-7H,1H3,(H,12,13)/b4-2+ |

InChI Key |

DYPIIHRTZAUBPA-DUXPYHPUSA-N |

Isomeric SMILES |

C/C=C/C(=O)NC1=CC(=CC=C1)Cl |

Canonical SMILES |

CC=CC(=O)NC1=CC(=CC=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(3-chlorophenyl)but-2-enamide typically involves the reaction of 3-chloroaniline with crotonic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include the precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(3-chlorophenyl)but-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenyl ketones, while reduction could produce chlorophenylamines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-(3-chlorophenyl)but-2-enamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. It can serve as a probe to understand biochemical pathways.

Medicine

In medicine, this compound might be investigated for its pharmacological properties. It could be a candidate for drug development, particularly if it exhibits bioactivity against specific targets.

Industry

In industrial applications, this compound could be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism by which (2E)-N-(3-chlorophenyl)but-2-enamide exerts its effects depends on its interaction with molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to downstream effects in biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Dacomitinib (PF-00299804)

Structure: (2E)-N-{4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-yl}-4-(piperidin-1-yl)but-2-enamide monohydrate . Key Differences:

- Substituents: Dacomitinib incorporates a quinazoline core with a 3-chloro-4-fluorophenylamino group and a piperidinyl moiety.

- Pharmacological Profile : As a kinase inhibitor, it targets EGFR/HER2 pathways, unlike the simpler (2E)-N-(3-chlorophenyl)but-2-enamide.

- Bioactivity : The extended aromatic system and polar groups (methoxy, piperidinyl) enhance target specificity but reduce lipophilicity (logP ~3.2 vs. ~2.8 for the parent compound).

| Property | This compound | Dacomitinib |

|---|---|---|

| Molecular Weight | ~224.7 g/mol | 487.95 g/mol (monohydrate) |

| logP | ~2.8 | ~3.2 |

| Therapeutic Application | Precursor/Intermediate | Anticancer (NSCLC) |

Anticonvulsant Enamide-Oxadiazole Hybrids

Structures :

- (2E)-3-(4-Bromophenyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)but-2-enamide

- (2E)-3-(4-Chlorophenyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)but-2-enamide .

Key Differences : - Substituents : Bromo/methoxy groups on the phenyl ring and oxadiazole heterocycles.

- Bioactivity : These derivatives exhibit potent anticonvulsant activity (ED₅₀ <30 mg/kg in MES models) due to enhanced hydrogen bonding via oxadiazole and improved CNS penetration from methoxy groups.

- Electronic Effects : The electron-withdrawing bromo/chloro groups increase electrophilicity of the enamide, promoting interactions with neuronal ion channels.

| Property | This compound | Oxadiazole Hybrids |

|---|---|---|

| logP | ~2.8 | ~3.5–4.0 |

| Target | Undefined (precursor) | Voltage-gated Na⁺ channels |

| Bioactivity (ED₅₀) | Not reported | <30 mg/kg (MES test) |

Crotonylfentanyl (Opioid Analog)

Structure : (2E)-N-Phenyl-N-(1-(2-phenylethyl)piperidin-4-yl)but-2-enamide .

Key Differences :

- Substituents : A piperidine-phenethyl group replaces the 3-chlorophenyl moiety.

- Lipophilicity : Higher logP (~4.5) due to the piperidine-phenethyl group, enhancing blood-brain barrier penetration.

| Property | This compound | Crotonylfentanyl |

|---|---|---|

| logP | ~2.8 | ~4.5 |

| Receptor Affinity | Not applicable | μ-opioid (Ki <1 nM) |

Quinoline-Based Enamide Derivatives

Structures :

- (E)-N-(4-(4-(4-Chlorbenzyloxy)-3-chlorphenylamino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-4-(dimethylamino)but-2-enamide . Key Differences:

- Substituents: Quinoline core with chloro, cyano, and tetrahydrofuran groups.

- Bioactivity: Designed as kinase inhibitors (e.g., EGFR), with dimethylamino groups improving solubility (aqueous solubility >50 µM).

- Stereoelectronic Effects: The electron-deficient cyano group stabilizes the enamide’s α,β-unsaturated system, enhancing electrophilicity for covalent binding.

| Property | This compound | Quinoline Derivative |

|---|---|---|

| Molecular Weight | ~224.7 g/mol | ~600–650 g/mol |

| Solubility | Low (DMSO-soluble) | Moderate (aqueous >50 µM) |

Structural and Functional Insights

- Electronic Effects : Chlorine at the 3-position provides moderate electron withdrawal, balancing resonance stabilization and reactivity. Bromo or nitro groups (as in other analogs) increase electrophilicity but reduce metabolic stability .

- Steric Considerations : Bulky substituents (e.g., piperidinyl, tetrahydrofuran) reduce rotational freedom, favoring target-specific conformations .

- Pharmacokinetics : Simpler analogs like this compound exhibit shorter half-lives (t₁/₂ ~2–4 h) compared to Dacomitinib (t₁/₂ ~70 h) due to reduced metabolic sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.